1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone
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Overview
Description
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone is a synthetic organic compound known for its diverse structural complexity and potential applications in various fields of science and industry. The unique chemical structure of this compound incorporates multiple functional groups that allow it to participate in various chemical reactions and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone typically involves multi-step synthetic protocols:
Synthesis of Intermediate Compounds: This may involve the preparation of the triazolo[4,3-b]pyridazine core and the dihydroquinoline intermediate through cyclization reactions.
Formation of the Thioether Linkage: Using thiolation agents to introduce the sulfur linkage.
Final Coupling Reaction: Combining the intermediates under suitable reaction conditions, often in the presence of catalysts and specific solvents.
Industrial Production Methods: Industrially, the synthesis might be optimized for higher yield and purity using continuous flow reactors, automated synthesizers, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Conversion of the dihydroquinoline to quinoline derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of nitro groups, if present, using agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Nucleophilic substitution at various positions on the triazolopyridazine ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Palladium on carbon, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), dichloromethane (DCM), ethanol.
Major Products:
Oxidized quinoline derivatives.
Reduced amine products.
Substituted triazolopyridazine compounds.
Scientific Research Applications
Chemistry:
Used as a building block for the synthesis of other complex organic molecules.
Serves as a ligand in coordination chemistry for the formation of metal complexes.
Biology and Medicine:
Potential use in drug discovery for developing new therapeutic agents due to its interaction with biological targets.
Evaluated for its antibacterial, antifungal, and anti-inflammatory properties.
Industry:
Utilized in the development of advanced materials with specific electronic or optical properties.
Employed as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
Molecular Targets and Pathways:
Interacts with enzymes and receptors in biological systems, potentially inhibiting or modifying their activity.
May participate in the inhibition of specific pathways involved in disease processes, such as inflammation or microbial growth.
Comparison with Similar Compounds
1-(2-Hydroxyphenyl)-2-(1,2,4-triazol-1-yl)ethanone: Another triazole derivative with different substituents affecting its reactivity and applications.
3-(4-Methoxyphenyl)-5-(pyridin-2-yl)-1,2,4-triazole:
Uniqueness:
The combination of the dihydroquinoline, triazolopyridazine, and thioether functionalities in 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone provides unique chemical and biological properties not commonly found in simpler structures. This uniqueness makes it a valuable compound for diverse scientific explorations.
There you go! This compound's chemical intricacies and potential applications make it truly fascinating. Anything specific you want to dive deeper into?
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2S/c1-30-18-10-8-16(9-11-18)19-12-13-21-24-25-23(28(21)26-19)31-15-22(29)27-14-4-6-17-5-2-3-7-20(17)27/h2-3,5,7-13H,4,6,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPASDSPISFPGDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)N4CCCC5=CC=CC=C54)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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